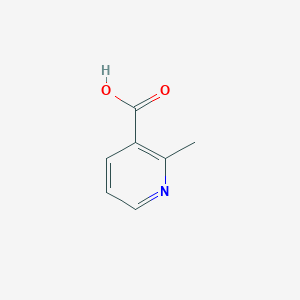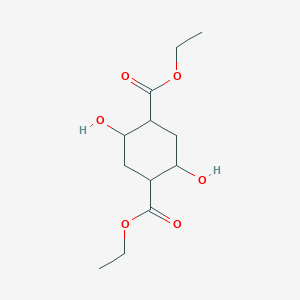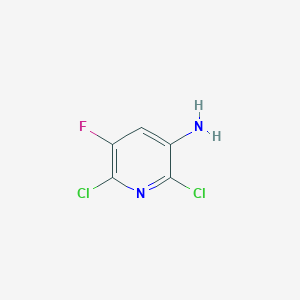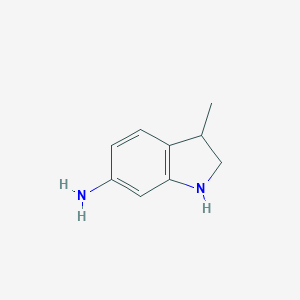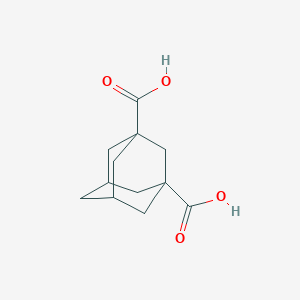![molecular formula C8H16O B120141 [(Tert-butoxy)methyl]cyclopropane CAS No. 1235439-88-9](/img/structure/B120141.png)
[(Tert-butoxy)methyl]cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Tert-butoxy)methyl]cyclopropane is an organic compound that features a cyclopropane ring substituted with a tert-butoxy group and a methyl group. Cyclopropane derivatives are known for their strained three-membered ring structure, which imparts unique reactivity and properties to these compounds . The tert-butoxy group is a bulky substituent that can influence the reactivity and stability of the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(tert-butoxy)methyl]cyclopropane typically involves the reaction of cyclopropane derivatives with tert-butyl reagents. One common method is the reaction of cyclopropylmethyl halides with tert-butyl alcohol in the presence of a strong base such as potassium tert-butoxide (tBuOK) . This reaction proceeds via a nucleophilic substitution mechanism, where the tert-butyl group replaces the halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of tert-butoxy groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
[(Tert-butoxy)methyl]cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The tert-butoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
[(Tert-butoxy)methyl]cyclopropane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Cyclopropane derivatives are explored for their potential pharmacological activities.
Materials Science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [(tert-butoxy)methyl]cyclopropane involves its reactivity due to the strained cyclopropane ring. The ring strain makes the compound susceptible to ring-opening reactions, which can proceed via radical or ionic pathways . The tert-butoxy group can stabilize intermediates formed during these reactions, influencing the overall reaction mechanism.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethyl ethers: These compounds have similar reactivity due to the presence of the cyclopropane ring.
Tert-butylcyclopropanes: These compounds also feature the bulky tert-butyl group, affecting their reactivity and stability.
Uniqueness
[(Tert-butoxy)methyl]cyclopropane is unique due to the combination of the tert-butoxy group and the cyclopropane ring. This combination imparts distinct reactivity patterns and stability compared to other cyclopropane derivatives .
Properties
IUPAC Name |
(2-methylpropan-2-yl)oxymethylcyclopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-8(2,3)9-6-7-4-5-7/h7H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTIPHYWXVHGFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273688 |
Source


|
| Record name | [(1,1-Dimethylethoxy)methyl]cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235439-88-9 |
Source


|
| Record name | [(1,1-Dimethylethoxy)methyl]cyclopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(1,1-Dimethylethoxy)methyl]cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

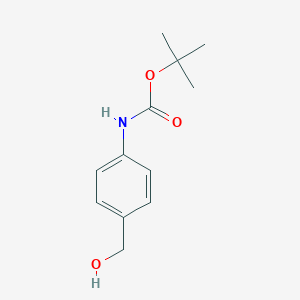
![(4aS,6aR,6bR,8aR,10R,11R,12aR,14aS,14bS)-10,11-bis[(4-hydroxybenzoyl)oxy]-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B120063.png)
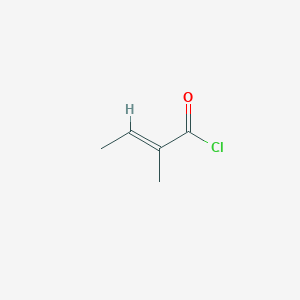
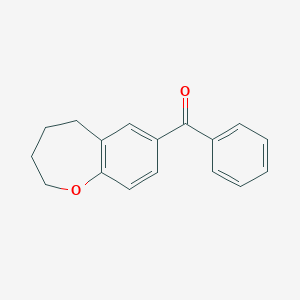
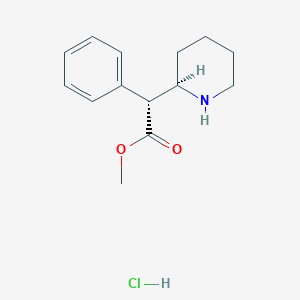
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)

